![molecular formula C19H23N3O6S2 B606943 3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline CAS No. 1203494-49-8](/img/structure/B606943.png)
3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline
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Overview
Description
“3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline” is a member of benzenes and a sulfonamide . It has a molecular formula of C19H23N3O6S2 and a molecular weight of 453.5 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides has been synthesized by reacting 1,4-benzodioxan-6-amine with 4-chlorobenzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound includes a 1,4-diazepane ring sulfonylated at the 1-position and a 2,3-dihydro-1,4-benzodioxin ring sulfonylated at the 6-position . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 453.5 g/mol, an XLogP3-AA value of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 9, and a rotatable bond count of 4 .Scientific Research Applications
Chemical Research
This compound is a part of the benzenes and sulfonamide families . It is used in chemical research due to its unique structure and properties. The compound’s structure includes a 1,4-diazepan-1-ylsulfonyl group attached to an aniline group, which is further connected to a 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl group .
Synthesis of Novel Compounds
The compound can be used as a building block in the synthesis of novel compounds. For instance, it can be used in the Rhodium (III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates . This reaction leads to the synthesis of highly rigid spirolactones in good yields with high regioselectivity .
Antibacterial Agents
Some derivatives of this compound have been studied for their potential as potent antibacterial agents . Although the specific antibacterial activity of “3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline” is not mentioned, it’s plausible that it could also exhibit similar properties.
Enzyme Inhibition
The compound and its derivatives have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes are involved in various biological processes, and their inhibition can have therapeutic implications.
Future Directions
properties
IUPAC Name |
3-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c20-15-3-1-4-16(13-15)29(23,24)21-7-2-8-22(10-9-21)30(25,26)17-5-6-18-19(14-17)28-12-11-27-18/h1,3-6,13-14H,2,7-12,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHIOMMKSMSRLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)N)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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